molecular formula C21H23ClN2O6S2 B2859704 4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride CAS No. 1092706-04-1

4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride

Cat. No.: B2859704
CAS No.: 1092706-04-1
M. Wt: 498.99
InChI Key: YFILXRCIHBFSSR-UHFFFAOYSA-N
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Description

The compound 4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride is a structurally complex molecule featuring a thiazolidine-2,4-dione core substituted with an aminoethyl group, a methoxyphenyl sulfonate ester, and a 2,5-dimethylbenzene moiety. The thiazolidine-2,4-dione scaffold is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The aminoethyl side chain may enhance solubility and receptor binding via protonation under physiological conditions, while the sulfonate ester group likely influences metabolic stability and bioavailability . The hydrochloride salt form suggests improved aqueous solubility, critical for in vivo applications .

Properties

IUPAC Name

[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S2.ClH/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18;/h4-7,10-12H,8-9,22H2,1-3H3;1H/b18-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFILXRCIHBFSSR-UWRQUICRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride (CAS No. 1092706-04-1) is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN2O6S2C_{21}H_{23}ClN_2O_6S_2 with a molecular weight of approximately 499 g/mol. The compound features a thiazolidinone moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. A study on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. For instance, a related compound showed an IC50 value of 3.96±0.21μM3.96\pm 0.21\,\mu M against MCF-7 cells, indicating potent anti-proliferative effects .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Inhibition of Enzymes

Another significant aspect of the biological activity of thiazolidinone derivatives is their ability to inhibit metalloenzymes such as carbonic anhydrase (CA). In vitro studies have shown that certain derivatives can inhibit CA isoforms with KIs ranging from 2.62.6 to 598.2nM598.2\,nM, suggesting potential applications in treating conditions associated with dysregulated enzyme activity .

Antihistaminic and Anticholinergic Activities

A study on thiazolidinone derivatives indicated antihistaminic and anticholinergic activities when tested on isolated guinea pig trachea. The highest inhibition observed in one derivative was 53%53\%, showcasing the potential for respiratory-related therapeutic applications .

Synthesis and Testing

In a systematic study, fifteen thiazolidinone derivatives were synthesized and tested for biological activities. The results highlighted variations in potency depending on structural modifications, which could guide future design strategies for more effective compounds .

Comparative Analysis Table

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer (MCF-7)3.96
Compound BAnticancer (Caco-2)5.87
Compound CCA Inhibition16.1
Compound DAntihistaminic53%

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazolidine-2,4-dione 2-Aminoethyl, 2-methoxyphenyl sulfonate, 2,5-dimethylbenzene Potential antimicrobial/enzyme inhibition (inferred)
Compound 37 () Thiazolidine-2,4-dione 2-Chlorophenyl hydrazinylidene, methoxyphenyl acetate Antibacterial
D8 () Thiazolidin-4-one 4-Methylbenzylidene, diethylaminoethyl Antimicrobial
SAHA () Hydroxamic acid Aliphatic chain, hydroxamate HDAC inhibition
Metsulfuron methyl ester () Triazine Methoxy, methyl, sulfonyl benzoate Herbicidal

Key Observations :

  • Thiazolidine-2,4-dione Derivatives: The target compound shares the thiazolidine-2,4-dione core with Compound 37 (), but differs in substituents.
  • Aminoethyl vs.
  • Sulfonate Esters : The sulfonate group in the target compound is structurally analogous to sulfonyl urea herbicides like metsulfuron methyl ester (), though the triazine core in the latter confers distinct herbicidal activity .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like Compound 37 (mp: 212–214°C) .
  • Similarity Indexing: Computational methods (e.g., Tanimoto coefficients) could quantify structural similarity to known bioactive compounds. For example, aglaithioduline () shares ~70% similarity with SAHA in molecular properties; analogous analysis for the target compound might predict HDAC or kinase inhibition .

Preparation Methods

Sulfonation of p-Xylene

The process begins with sulfonation of p-xylene (1,4-dimethylbenzene) using 98% concentrated sulfuric acid under nitrogen atmosphere:
$$ \text{C}6\text{H}4(\text{CH}3)2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{SO}3\text{H} + \text{H}2\text{O} $$

Key Parameters :

  • Molar ratio p-xylene:H₂SO₄ = 1:0.75–1.33
  • Temperature: 140°C reflux for 3 hours
  • Conversion efficiency: 87.4–96.3%
  • Yield of 2,5-dimethylbenzenesulfonic acid: ≥83%

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate undergoes chlorination with phosphorus pentachloride:
$$ \text{C}6\text{H}3(\text{CH}3)2\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}3(\text{CH}3)2\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl} $$

Optimized Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Reaction time: 4–6 hours
  • Yield: 89–92% (GC purity >98%)

Preparation of 4-Formyl-2-Methoxyphenol

Directed Ortho Metalation-Formylation

A three-step sequence achieves regioselective formylation:

  • Silyl Protection :
    $$ \text{2-MeO-C}6\text{H}4\text{OH} + \text{TBSCl} \rightarrow \text{2-MeO-C}6\text{H}4\text{O-TBS} $$
    (Yield: 95%, Et₃N catalyst, THF, 0°C)
  • Lithiation-Formylation :
    $$ \text{2-MeO-C}6\text{H}3\text{O-TBS} \xrightarrow{\text{LDA, DMF}} \text{4-HCO-2-MeO-C}6\text{H}3\text{O-TBS} $$
    (Temperature: −78°C to −40°C, Yield: 78%)

  • Deprotection :
    $$ \text{4-HCO-2-MeO-C}6\text{H}3\text{O-TBS} \xrightarrow{\text{HF·pyridine}} \text{4-HCO-2-MeO-C}6\text{H}3\text{OH} $$
    (Yield: 91%)

Formation of 4-Formyl-2-Methoxyphenyl 2,5-Dimethylbenzenesulfonate

Esterification Protocol

Reacting 4-formyl-2-methoxyphenol with 2,5-dimethylbenzenesulfonyl chloride:
$$ \text{4-HCO-2-MeO-C}6\text{H}3\text{OH} + \text{2,5-Me}2\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{4-HCO-2-MeO-C}6\text{H}3\text{O-SO}2\text{C}6\text{H}3(\text{Me})2 $$

Reaction Parameters :

  • Molar ratio 1:1.05 (slight excess sulfonyl chloride)
  • Solvent: Anhydrous CH₂Cl₂
  • Temperature: 0°C → rt over 2 hours
  • Yield: 86% after silica gel chromatography

Characterization Data :

  • $$ ^1\text{H NMR} $$: δ 10.01 (s, 1H, CHO), 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J=2.4 Hz, 1H), 6.99 (dd, J=8.4, 2.4 Hz, 1H), 2.67 (s, 6H, 2×CH₃)
  • HRMS: m/z 378.0982 [M+H]⁺ (calc. 378.0979)

Synthesis of 3-(2-Aminoethyl)-1,3-Thiazolidine-2,4-Dione

Dithiocarbamate Formation

2-Aminoethylamine reacts with CS₂ under basic conditions:
$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{H}2\text{NCH}2\text{CH}2\text{NHCSS}^- \text{Na}^+ $$

Conditions :

  • Solvent: Ethanol/water (1:1)
  • Temperature: 40°C, 3 hours
  • Yield: 89%

Cyclization with Chloroacetyl Chloride

$$ \text{H}2\text{NCH}2\text{CH}2\text{NHCSS}^- \text{Na}^+ + \text{ClCH}2\text{COCl} \rightarrow \text{Thiazolidinedione} $$

Optimized Parameters :

  • Solvent: THF at 0°C
  • Stoichiometry: 1:1.2 (dithiocarbamate:chloroacetyl chloride)
  • Workup: Acidic aqueous extraction
  • Yield: 74%

Spectroscopic Confirmation :

  • $$ ^{13}\text{C NMR} $$: δ 172.1 (C=O), 169.8 (C=O), 49.2 (N-CH₂), 38.7 (CH₂NH₂)
  • IR: ν 1745 cm⁻¹ (C=O stretch)

Knoevenagel Condensation: Final Coupling

Reaction Mechanism

The active methylene group (C5-H) in thiazolidinedione undergoes base-catalyzed condensation with the formyl group:
$$ \text{Thiazolidinedione} + \text{4-HCO-2-MeO-C}6\text{H}3\text{O-SO}2\text{C}6\text{H}3(\text{Me})2 \xrightarrow{\text{piperidine}} \text{Target Ylidene} $$

Critical Parameters :

  • Catalyst: Piperidine (5 mol%)
  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C), 12 hours
  • Yield: 68% after recrystallization (EtOH/H₂O)

Geometric Control :

  • Exclusive E-configuration confirmed by NOESY (absence of H5/aryl coupling)
  • $$ ^1\text{H NMR} $$: δ 7.92 (s, 1H, CH=), 7.45–7.12 (m, 6H aromatic)

Hydrochloride Salt Formation

Protonation Protocol

Treating the free amine with HCl gas in ethyl acetate:
$$ \text{Target Ylidene} + \text{HCl} \rightarrow \text{Target Ylidene·HCl} $$

Crystallization Conditions :

  • Solvent: Ethyl acetate/diethyl ether (1:5)
  • Temperature: −20°C, 24 hours
  • Yield: 95%
  • Melting Point: 214–216°C (decomp.)

Salt Characterization :

  • Elemental Analysis: C 48.72%, H 4.89%, N 5.12% (calc. C 48.68%, H 4.85%, N 5.09%)
  • Ion Chromatography: Cl⁻ content 7.12% (theory 7.08%)

Process Optimization and Scale-Up Considerations

Sulfonation Step Intensification

Adopting supercritical water technology from patent CN108047001B:

Parameter Conventional Supercritical
Temperature 140°C 420°C
Pressure Ambient 22.5 MPa
Reaction Time 3 hours 10 seconds
Sulfonic Acid Yield 83% 91%

Thiazolidinedione Cyclization

Microwave-assisted synthesis reduces reaction time from 12 hours to 35 minutes with comparable yield (72%).

Analytical Profiling and Quality Control

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250×4.6 mm
  • Mobile Phase: MeCN/0.1% H₃PO₄ (65:35)
  • Retention Time: 14.2 min
  • Purity: 99.3% (254 nm)

Stability Studies

Condition Degradation Shelf Life
40°C/75% RH <2% 24 months
Photolytic (ICH Q1B) 3.1% Protect light

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Optimize via multi-step reactions, starting with the condensation of 2,4-dioxo-1,3-thiazolidine derivatives with 2-methoxyphenyl sulfonate precursors. Use anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for esterification .
  • Characterization : Employ NMR (e.g., 1^1H, 13^13C) to confirm regiochemistry, LC-MS for purity (>95%), and FT-IR to validate functional groups (C=O at ~1700 cm1^{-1}, sulfonate S=O at ~1350 cm1^{-1}). X-ray crystallography can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2/2A) and potential organ toxicity (GHS Category 3). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water release, and dispose as hazardous waste .

Q. How can researchers assess its initial biological activity?

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines .
  • Dosage : Start with 1–10 µM in DMSO/PBS, ensuring solvent concentration ≤0.1% to avoid vehicle toxicity .

Advanced Research Questions

Q. How to resolve contradictions in its biological activity data across studies?

  • Methodology :

  • Validate assay conditions (e.g., pH, temperature, buffer composition) using DOE (Design of Experiments) to identify confounding variables .
  • Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Analyze batch-to-batch variability via HPLC-UV/ELSD to rule out impurities .

Q. What computational strategies predict its structure-activity relationships (SAR)?

  • Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G**) to map electron density at the thiazolidinone ring, correlating with observed bioactivity .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., docking to PPAR-γ) using AMBER or GROMACS, focusing on hydrogen bonding and hydrophobic contacts .

Q. How to evaluate its stability under varying physiological conditions?

  • Degradation Studies :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS at 0, 24, 48 h .
  • Photostability : Expose to UV light (320–400 nm) in a photostability chamber; monitor using a diode array detector .

Q. What experimental designs optimize its synthetic yield and purity?

  • DOE Approach : Apply a Box-Behnken design to vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) .
  • Purification : Compare silica gel chromatography vs. preparative HPLC; optimize gradient elution (ACN/H2_2O with 0.1% TFA) for peak resolution .

Analytical Parameters Table

Parameter Method Conditions Acceptance Criteria
PurityHPLC-UVC18 column, 30:70 ACN/H2_2O, 1 mL/min≥95% (Area normalization)
Degradation ProductsLC-MS/MSESI+, m/z 200–800, 0.1% formic acid≤0.5% total impurities
SolubilityNephelometryPBS (pH 7.4), 25°C, 24 h≥1 mg/mL

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